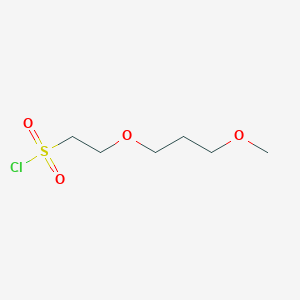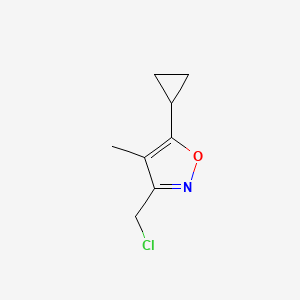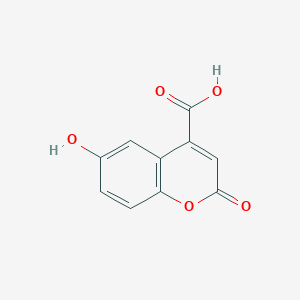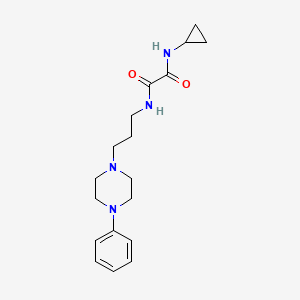![molecular formula C23H22BrCl2N3OS B2578099 N-(4-bromophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide CAS No. 899932-07-1](/img/structure/B2578099.png)
N-(4-bromophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H22BrCl2N3OS and its molecular weight is 539.31. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Heterocyclic Compound Development
Research on compounds structurally related to N-(4-bromophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide focuses on the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and material science. For instance, the development of 9-thia-1,4-diazaspiro[5.5]undecanes and their derivatives demonstrates the interest in synthesizing spiro compounds with enhanced physicochemical properties, which could be applied in the creation of new drugs or materials with specific functionalities (Kuroyan, Sarkisyan, & Vartanyan, 1983).
Catalyst-Free Synthesis Techniques
Advancements in the catalyst-free synthesis of nitrogen-containing spiro heterocycles underline the emphasis on eco-friendly and efficient chemical processes. The successful application of double Michael addition reactions for synthesizing diazaspiro[5.5]undecane-1,3,5,9-tetraones and related compounds without the need for catalysts highlights a move towards greener synthetic methods that reduce environmental impact and potentially lower production costs (Aggarwal, Vij, & Khurana, 2014).
Conversion to Oxime Derivatives
The conversion of ketones in heterocyclic spiro compounds to oxime derivatives is another area of interest, showcasing the versatility of these compounds for further chemical modifications. Such transformations are crucial for developing new compounds with varied biological activities or for further synthetic applications, indicating the potential for these spiro compounds in drug design and development (Rahman et al., 2013).
Antimicrobial Activity
Research into the antimicrobial properties of related spiro compounds, such as thiazolidinone and acetidinone derivatives, underscores the potential biomedical applications of these molecules. The screening for antimicrobial activity against various micro-organisms opens up possibilities for these compounds to be developed into new antimicrobial agents, addressing the growing concern over antibiotic resistance (Mistry, Desai, & Intwala, 2009).
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-[[2-(3,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrCl2N3OS/c24-16-6-8-17(9-7-16)27-20(30)14-31-22-21(15-5-10-18(25)19(26)13-15)28-23(29-22)11-3-1-2-4-12-23/h5-10,13H,1-4,11-12,14H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXBXPIZTBOAJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)Br)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrCl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B2578030.png)


![N-(2-furylmethyl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2578037.png)

